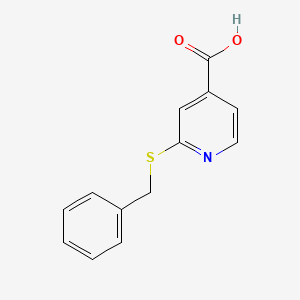

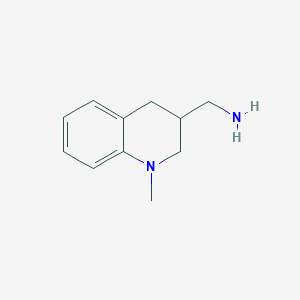

![molecular formula C17H17N3S B1438073 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1152923-93-7](/img/structure/B1438073.png)

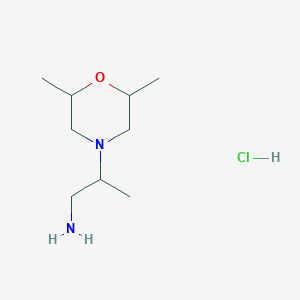

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It is a part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives have been synthesized through various methods. For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyrazol ring, and a phenyl ring. The molecular formula is C17H17N3S.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, thiophene and its derivatives are known to be involved in a variety of chemical reactions. They are used as building blocks in the synthesis of various pharmaceuticals and are known to undergo reactions such as electrophilic substitution, nucleophilic substitution, and coupling reactions .Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

A series of thiophene-based azo dyes incorporating pyrazolone moieties were synthesized and evaluated for their antitumor activity. These dyes demonstrated red to blue-shifted color with high extinction coefficients compared to aniline-based azo dyes. Some of these compounds exhibited moderate antitumor activity, highlighting their potential in cancer research and treatment applications (Gouda et al., 2016).

Impact on Reductive Cyclization

The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives was studied. The findings suggested that intramolecular hydrogen bonds significantly affect the reactivity of these compounds, which is crucial for understanding their chemical behavior and potential applications (Szlachcic et al., 2020).

Antimicrobial Activities

Research has shown that novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties exhibit promising antimicrobial activities. These compounds were synthesized using a one-pot cyclocondensation reaction and tested against various bacterial strains, demonstrating significant antimicrobial potential (Idrees et al., 2019).

Antidepressant Activity

Certain phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activities. These compounds reduced immobility time significantly in animal models, suggesting their potential as antidepressant medications (Mathew et al., 2014).

Acetylcholinesterase Inhibitory Activities

Pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, demonstrated good inhibitory activity against acetylcholinesterase. This suggests their potential in the treatment of neurodegenerative diseases like Alzheimer's (Mahdavi et al., 2017).

Orientations Futures

The future directions for this compound could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiophene derivatives, this compound could be a promising candidate for drug development .

Propriétés

IUPAC Name |

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-11-16(15-10-12-6-5-9-14(12)21-15)19-20(17(11)18)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOMYRBJVPDXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC3=C(S2)CCC3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

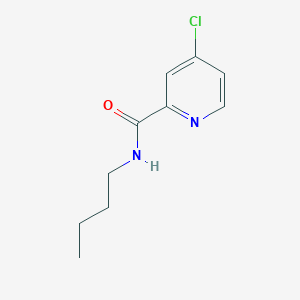

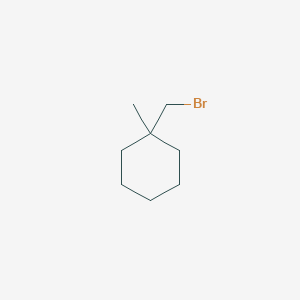

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)